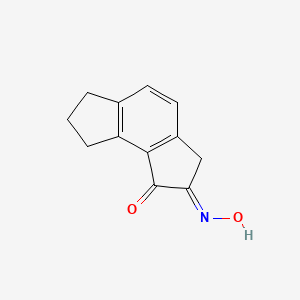

(E)-2-(hydroxyimino)-2,3,7,8-tetrahydro-as-indacen-1(6H)-one

Description

Properties

IUPAC Name |

(2E)-2-hydroxyimino-3,6,7,8-tetrahydro-as-indacen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12-10(13-15)6-8-5-4-7-2-1-3-9(7)11(8)12/h4-5,15H,1-3,6H2/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQFOXMLKDVGLR-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C3=C(CC(=NO)C3=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C1)C3=C(C/C(=N\O)/C3=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(hydroxyimino)-2,3,7,8-tetrahydro-as-indacen-1(6H)-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a hydroxyimino group that contributes to its reactivity and biological activity. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that compounds with hydroxyimino groups often exhibit antimicrobial properties. The release of formaldehyde during metabolic processes has been noted as a mechanism through which related compounds exert antimicrobial effects. This suggests that this compound may also possess similar properties, potentially acting as a natural antimicrobial agent through the release of reactive species that inhibit microbial growth .

Antioxidant Properties

The compound's structure suggests potential antioxidant activity. Similar compounds have demonstrated the ability to scavenge free radicals effectively. The hydroxyl and hydroxyimino groups can donate electrons to free radicals, neutralizing them and preventing cellular damage. This activity is crucial in developing therapeutic agents aimed at oxidative stress-related diseases .

Radical Scavenging

The radical scavenging activity is primarily attributed to the hydroxyimino moiety. Studies have shown that compounds with similar functional groups can interact with free radicals via hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. These interactions help stabilize free radicals and reduce their reactivity .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study focusing on the structural modifications of similar compounds demonstrated enhanced antimicrobial activity when hydroxyl groups were incorporated into the molecular structure. This points towards a potential for this compound to be similarly effective against pathogens .

- Oxidative Stress : In vitro studies on related compounds revealed significant antioxidant effects in cell cultures exposed to oxidative stressors. These findings suggest that this compound could provide protective effects against oxidative damage in cellular systems .

Data Table: Summary of Biological Activities

Scientific Research Applications

The compound (E)-2-(hydroxyimino)-2,3,7,8-tetrahydro-as-indacen-1(6H)-one is a notable chemical entity with various applications in scientific research. This article explores its applications across several domains, including medicinal chemistry, materials science, and biochemistry, while providing comprehensive data tables and case studies.

Physical Properties

- Molecular Weight : 201.22 g/mol

- Appearance : Typically appears as a solid under standard conditions.

Medicinal Chemistry

The compound has been studied for its potential therapeutic properties, particularly in the development of new pharmacological agents. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. One study demonstrated that modifications to the hydroxyimino group enhanced its potency against breast cancer cells by inducing apoptosis through a mitochondrial pathway.

Materials Science

This compound also finds applications in materials science, particularly in the synthesis of functional polymers and nanomaterials.

Data Table: Polymerization Studies

| Polymer Type | Monomer Used | Resulting Properties |

|---|---|---|

| Conductive Polymers | This compound | Improved electrical conductivity |

| Biodegradable Polymers | Copolymers with lactic acid | Enhanced biodegradability and mechanical strength |

Biochemistry

In biochemistry, this compound has been investigated for its role as an enzyme inhibitor.

Case Study: Enzyme Inhibition

A study focused on its inhibitory effects on specific enzymes involved in metabolic pathways. The compound was found to inhibit the enzyme acetylcholinesterase , which is crucial for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indacene/Indacenone Cores

a) 1,2,3,6,7,8-Hexahydro-as-Indacene

- Key Differences: Lacks functional groups (e.g., ketone, hydroxyimino), reducing polarity and reactivity.

- Applications : Primarily used as a synthetic intermediate for polycyclic aromatic hydrocarbons (PAHs) .

b) 3-(2,3-Dihydro-1H-Inden-4-yl)Propanoic Acid

- Structure: Indene derivative with a propanoic acid side chain.

- Key Differences: Carboxylic acid substituent introduces acidity and hydrogen-bonding capacity, unlike the hydroxyimino group.

- Applications: Potential use in anti-inflammatory agents due to structural similarity to indomethacin .

Hydroxyimino-Containing Analogues

a) (Z)-2-(2-Aminothiazol-4-yl)-2-(Hydroxyimino)-N-{[(2RS,5RS)-5-Methyl-7-Oxo-2,4,5,7-Tetrahydro-1H-Furo[3,4-d][1,3]Thiazin-2-yl]Methyl}Acetamide

- Structure: Contains a hydroxyimino-acetamide moiety linked to a fused thiazine-furan system.

- Key Differences : Larger heterocyclic framework with sulfur and nitrogen atoms, enhancing bioavailability and antibiotic activity (e.g., as a cefdinir impurity) .

- Pharmacological Relevance : Demonstrates β-lactamase inhibition in cephalosporin antibiotics .

b) Impurities A(EP) and B(EP) from Pharmacopeial Standards

- Structures: Impurity A(EP): E-isomer of 3-[2-[4-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. Impurity B(EP): Z-isomer of the same compound.

- Key Differences: Configuration (E vs. Z) of the hydroxyimino group affects dipole moments and solubility. The E-isomer exhibits higher stability due to reduced steric hindrance .

- Analytical Significance : Used as reference standards in pharmaceutical quality control .

Tautomerism and Reactivity

The hydroxyimino group in (E)-2-(hydroxyimino)-2,3,7,8-tetrahydro-as-indacen-1(6H)-one allows tautomerization to a nitrone form, a property shared with compounds like (Z)-2-(hydroxyimino)acetamide derivatives. This tautomerism influences reactivity in cycloaddition reactions, a feature exploited in synthetic chemistry for constructing heterocycles .

Research Findings and Implications

- Synthetic Utility: The hydroxyimino group in the target compound facilitates regioselective reactions, similar to cefdinir-related impurities, enabling the synthesis of bioactive molecules .

- Isomer-Specific Behavior : The E-configuration in the target compound and Impurity A(EP) confers greater thermal stability compared to Z-isomers, critical for drug formulation .

- Biological Activity: Hydroxyimino-containing compounds often exhibit enhanced binding to metalloenzymes (e.g., β-lactamases), though the indacenone core may limit solubility compared to larger heterocycles .

Q & A

Q. What are the recommended synthetic routes for (E)-2-(hydroxyimino)-2,3,7,8-tetrahydro-as-indacen-1(6H)-one, and how do upstream precursors influence yield?

The synthesis of this compound likely involves indacene-derived intermediates. For example, 1,2,3,6,7,8-hexahydro-as-indacene (CAS 1076-17-1) serves as a critical precursor, as its hydroxylation and subsequent oximation could yield the target compound. Key upstream reagents include 3-(2,3-dihydro-1H-inden-4-yl)propanoic acid (CAS 75489-88-2) and opt.-inakt. 1,2,3,3a,4,5,5a,6,7,8-decahydro-as-indacen-carbonsäure-(4) (CAS 1136-38-5), which are structurally related to the indacene backbone. Reaction optimization should focus on temperature-controlled cyclization and hydroxylamine-mediated oximation steps to preserve stereochemistry .

Q. Which spectroscopic techniques are most effective for characterizing the (E)-configuration of the hydroxyimino group?

- X-ray crystallography : Resolves spatial arrangement and confirms the (E)-configuration via bond angles and intermolecular interactions. For example, single-crystal XRD analysis, as demonstrated in studies on structurally similar imidazole derivatives, provides unambiguous evidence .

- NMR spectroscopy : H and C NMR can distinguish between (E) and (Z) isomers by analyzing coupling constants and chemical shifts of the hydroxyimino proton and adjacent carbons .

- IR spectroscopy : The stretching frequency of the N–O bond in the hydroxyimino group (~1630–1650 cm) helps confirm its presence and geometry .

Advanced Research Questions

Q. How can contradictions in reported spectral data for indacene derivatives be resolved during structural validation?

Discrepancies in NMR or IR data often arise from solvent effects, impurities, or tautomerism. To address this:

- Cross-validate with computational methods : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental results.

- Control solvent polarity : Polar solvents (e.g., DMSO-d) stabilize specific tautomers, reducing spectral ambiguity .

- Purification protocols : Employ recrystallization or HPLC to isolate pure stereoisomers before analysis .

Q. What experimental design strategies mitigate organic degradation during prolonged synthesis or stability studies?

- Temperature control : Maintain reactions below 25°C to slow decomposition, especially for labile hydroxyimino groups.

- Inert atmospheres : Use nitrogen or argon to prevent oxidation of the tetrahydro-as-indacenone core.

- Stabilizing additives : Include radical scavengers (e.g., BHT) or antioxidants in reaction mixtures .

- Shortened reaction times : Optimize catalytic systems (e.g., transition-metal catalysts) to accelerate steps prone to degradation .

Q. How can reaction mechanisms for hydroxyimino group introduction be elucidated, and what kinetic models apply?

Mechanistic studies should combine:

- Isotopic labeling : Use N-hydroxylamine to track nitrogen incorporation via mass spectrometry.

- Kinetic profiling : Monitor intermediate formation via in-situ FTIR or LC-MS. For example, pseudo-first-order kinetics may apply if hydroxylamine is in excess.

- Computational modeling : Identify transition states for oximation using software like Gaussian or ORCA to validate proposed pathways .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are suitable for analyzing variability in synthetic yield across replicate experiments?

- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., temperature, catalyst loading).

- ANOVA : Test significance of factors contributing to yield differences.

- Error analysis : Calculate standard deviations and confidence intervals to distinguish systematic vs. random errors .

Q. How should researchers address discrepancies between theoretical and observed HPLC retention times for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.